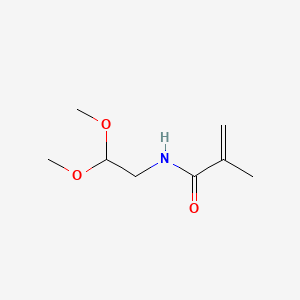

N-(2,2-Dimethoxyethyl)methacrylamide

Description

Historical Context and Discovery

The development of this compound represents a milestone in the evolution of functional methacrylamide monomers designed for advanced polymer applications. According to the PubChem database, this compound was first documented in 2005, marking the beginning of systematic research into acetal-protected methacrylamide derivatives. The compound was assigned CAS registry number 95984-11-5 and received the European Community number 306-091-6, establishing its formal recognition in chemical databases worldwide.

The synthetic methodology for this compound builds upon established protocols for methacrylamide modification, typically involving the reaction of methacryloyl chloride with 2,2-dimethoxyethylamine under controlled conditions. This synthetic approach allows for the incorporation of the acetal functionality while maintaining the polymerizable vinyl group essential for subsequent radical polymerization reactions. The development of this compound emerged from the need for monomers that could provide both immediate functionality during polymerization and latent reactivity through controlled deprotection mechanisms.

Early research efforts focused on understanding the fundamental properties of this monomer, including its polymerization kinetics and the stability of the acetal group under various reaction conditions. The compound's ability to undergo hydrolysis in acidic environments to reveal aldehyde functionality represented a significant advancement in the design of responsive polymer systems. This controlled transformation mechanism opened new possibilities for creating materials with time-dependent or environmentally triggered property changes.

The historical development of this compound is closely linked to advances in protecting group chemistry and the growing demand for smart materials in biomedical applications. Researchers recognized that traditional methacrylamide monomers, while useful for creating hydrophilic polymers, lacked the versatility needed for complex applications requiring post-polymerization modifications. The introduction of the dimethoxyethyl protecting group provided a solution that maintained synthetic accessibility while enabling sophisticated chemical transformations after polymer formation.

Role in Modern Polymer Chemistry

This compound has established itself as a cornerstone monomer in the development of advanced polymer systems, particularly in the realm of stimuli-responsive materials and biomedical applications. The compound's unique structural features enable the creation of polymers with precisely tunable properties through controlled chemical modifications. Modern polymer chemistry applications leverage the dual functionality of this monomer: immediate incorporation into polymer networks through radical polymerization and subsequent activation of latent aldehyde groups through acetal hydrolysis.

In contemporary hydrogel synthesis, this compound serves as a key component for creating materials with controlled degradation profiles and responsive behavior. Research has demonstrated that copolymers incorporating this monomer can undergo predictable property changes when exposed to acidic conditions, making them valuable for pH-responsive drug delivery systems and tissue engineering applications. The acetal group functions as a molecular switch, allowing researchers to design materials that remain stable under physiological conditions but can be activated when specific environmental triggers are encountered.

The polymer science community has recognized the compound's importance in creating injectable hydrogel systems that form rapidly upon mixing of complementary precursor polymers. Studies have shown that polymers containing this compound can form robust three-dimensional networks through aldehyde-hydrazide chemistry, providing materials with excellent mechanical properties and controlled gelation kinetics. This capability has revolutionized the approach to designing materials for minimally invasive medical procedures and in situ tissue engineering applications.

Modern applications extend beyond biomedical uses to include environmental and industrial applications where controlled release of active compounds is required. The predictable hydrolysis behavior of the acetal groups allows for the design of materials with predetermined lifespans and functionality changes. Research has documented the use of these polymers in water purification systems, where the controlled release of reactive aldehyde groups enables the capture and removal of specific contaminants.

The integration of this compound into thermoresponsive polymer systems represents another significant advancement in modern polymer chemistry. When copolymerized with temperature-sensitive monomers such as N-isopropylacrylamide, the resulting materials exhibit dual responsiveness to both temperature and chemical environment, providing unprecedented control over material properties. This dual responsiveness has enabled the development of sophisticated drug delivery systems that can respond to multiple physiological stimuli simultaneously.

Contemporary polymer chemistry research has also explored the use of this compound in the development of self-healing materials and dynamic polymer networks. The reversible nature of acetal chemistry under specific conditions allows for the creation of materials that can undergo controlled bond breaking and reformation, leading to self-repair capabilities. This application represents a frontier area where the compound's unique chemistry enables entirely new classes of materials with autonomous functionality.

| Application Area | Key Properties Utilized | Research Focus |

|---|---|---|

| Injectable Hydrogels | Rapid gelation, controlled crosslinking | Biomedical applications, tissue engineering |

| Drug Delivery Systems | pH-responsive degradation, controlled release | Pharmaceutical applications |

| Responsive Materials | Dual stimuli responsiveness | Smart material development |

| Environmental Applications | Controlled aldehyde release | Water purification, contaminant removal |

| Self-Healing Polymers | Reversible chemistry | Autonomous material repair |

The role of this compound in modern polymer chemistry continues to expand as researchers discover new applications for its unique combination of stability and reactivity. The compound's ability to provide both immediate functionality during synthesis and latent reactivity for subsequent modifications has made it an indispensable tool in the design of next-generation polymer materials. Current research directions focus on optimizing the balance between acetal stability and hydrolysis kinetics to create materials with precisely controlled temporal responses to environmental stimuli.

Structure

2D Structure

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARLISKINLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242058 | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95984-11-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Amidation Reaction Using Methacryloyl Chloride and Aminoacetaldehyde Dimethyl Acetal

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aminoacetaldehyde dimethyl acetal + concentrated NaOH solution (20% w/v), cooled to 0 °C | Preparation of alkaline medium to facilitate amidation |

| 2 | Addition of 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) radical (0.05-0.3% w/w) | Acts as a radical inhibitor to prevent polymerization side reactions |

| 3 | Dropwise addition of methacryloyl chloride over 90-120 minutes at 0-2 °C under nitrogen atmosphere | Controlled acylation to form the amide bond |

| 4 | Stirring the reaction mixture at room temperature (20-25 °C) for 20-30 hours | Completion of amidation reaction |

| 5 | Extraction with petroleum ether, saturation of aqueous phase with NaCl, extraction with methyl tert-butyl ether | Purification to remove impurities and unreacted materials |

| 6 | Drying organic phase with MgSO4 overnight, filtration, and rotary evaporation at ~37 °C | Isolation of pure N-(2,2-Dimethoxyethyl)methacrylamide |

This method yields the target compound with high purity and is scalable for industrial production. The use of TEMPO is critical to suppress unwanted polymerization during the reaction.

Alternative Synthetic Route Using 2,2-Dimethoxyethylamine

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,2-Dimethoxyethylamine + triethylamine (base) in anhydrous solvent (e.g., dichloromethane) | Triethylamine neutralizes HCl formed during acylation |

| 2 | Slow addition of methacryloyl chloride at low temperature (0-5 °C) | Controlled amidation to prevent side reactions |

| 3 | Stirring at low temperature for several hours | Ensures complete reaction |

| 4 | Work-up by aqueous extraction, washing, drying, and purification by distillation or recrystallization | Isolation of pure product |

This route is commonly used in laboratory-scale synthesis and allows for good control over reaction parameters to optimize yield and purity.

Reaction Kinetics and Optimization: The amidation reaction is sensitive to temperature and reagent addition rate. Maintaining low temperature (0-2 °C) during the addition of methacryloyl chloride minimizes side reactions such as polymerization or hydrolysis. The reaction time post-addition (20-30 hours) at room temperature ensures complete conversion.

Role of Radical Inhibitors: The addition of TEMPO or 4-hydroxy-TEMPO (0.05-0.3% by mass) effectively inhibits radical polymerization during synthesis, improving product stability and yield.

Purification Techniques: Sequential extraction with petroleum ether and methyl tert-butyl ether, followed by drying with magnesium sulfate and rotary evaporation, provides a high-purity product suitable for polymerization applications.

Industrial Scale Considerations: Continuous flow reactors are employed to maintain consistent reaction conditions and improve efficiency. The reaction parameters are optimized for scale-up, including controlled reagent addition, temperature regulation, and efficient purification steps.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Aminoacetaldehyde dimethyl acetal to methacryloyl chloride molar ratio | 1:1 to 1:1.1 | Slight excess of acyl chloride may be used |

| Base | NaOH (20% w/v) or triethylamine | Neutralizes HCl formed |

| Radical inhibitor | TEMPO or 4-hydroxy-TEMPO, 0.05-0.3% w/w | Prevents polymerization |

| Temperature during addition | 0-2 °C | Controls reaction rate and side reactions |

| Addition time of methacryloyl chloride | 90-120 minutes | Slow addition for controlled reaction |

| Reaction time after addition | 20-30 hours at 20-25 °C | Ensures complete amidation |

| Purification solvents | Petroleum ether, methyl tert-butyl ether | Removes impurities |

| Drying agent | MgSO4 | Removes residual water |

| Isolation method | Rotary evaporation at ~37 °C | Concentrates product |

The preparation of this compound is well-established through the amidation of aminoacetaldehyde dimethyl acetal or 2,2-dimethoxyethylamine with methacryloyl chloride under basic and low-temperature conditions. The use of radical inhibitors such as TEMPO is essential to prevent premature polymerization. Purification involves solvent extraction and drying steps to yield a high-purity product suitable for polymer chemistry applications. These methods are supported by detailed research and have been adapted for both laboratory and industrial scales, ensuring reproducibility and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,2-Dimethoxyethyl)methacrylamide undergoes various types of chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethoxyethylamine.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are used.

Substitution Reactions: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Polymerization: Polymers with methacrylamide backbones.

Hydrolysis: Methacrylic acid and 2,2-dimethoxyethylamine.

Substitution Reactions: Substituted methacrylamides with different functional groups.

Applications De Recherche Scientifique

3.1 Immobilization of Oligonucleotides

One significant application of N-(2,2-Dimethoxyethyl)methacrylamide is in the immobilization of oligonucleotides for diagnostic purposes. The synthesis of poly[N-(2,2-dimethoxyethyl)-N-methyl-acrylamide] allows for the covalent attachment of oligonucleotides to solid supports, enhancing their stability and specificity in hybridization assays . This method addresses challenges associated with previous immobilization techniques that suffered from hydrolysis and nonspecific interactions.

Table 2: Comparison of Immobilization Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| Maleic Anhydride Copolymers | High specificity | Hydrolysis issues |

| N-vinylpyrrolidone/N-acryloxysuccinimide | Versatile applications | Nonspecific interactions |

| Poly[N-(2,2-dimethoxyethyl)-N-methyl-acrylamide] | Improved stability and efficiency | Requires specific functional groups |

Biomedical Applications

4.1 Fibrinolytic Surfaces

This compound has been employed to create lysine-functionalized surfaces that exhibit fibrinolytic properties. These surfaces are crucial in biomedical applications where controlled release and interaction with biological systems are necessary. The ability to modify surfaces with this compound enhances the performance of medical devices and implants.

Case Studies

5.1 Diagnostic Techniques Enhancement

A study demonstrated that oligonucleotides modified with acrylamide could copolymerize effectively with this compound to form stable DNA-containing polyacrylamide co-polymers. This advancement allows for the fabrication of high-density oligonucleotide layers on various supports, significantly improving diagnostic assay sensitivity .

5.2 Electrophoresis Applications

Research has shown that graft copolymers derived from this compound are effective as dynamic coating polymers in capillary electrophoresis systems. These materials suppress electroosmotic flow, thereby enhancing the resolution and efficiency of biomolecule separations .

Mécanisme D'action

The mechanism of action of N-(2,2-Dimethoxyethyl)methacrylamide primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethoxyethyl group provides flexibility and enhances the solubility of the resulting polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.

Comparaison Avec Des Composés Similaires

Comparison with Similar Methacrylamide Derivatives

Structural and Functional Differences

The table below summarizes key structural features, physicochemical properties, and applications of N-(2,2-Dimethoxyethyl)methacrylamide and related compounds:

Key Research Findings

This compound

- Drug Delivery : Acid hydrolysis of its acetal group generates aldehydes, enabling dynamic crosslinking in poly(N-isopropylacrylamide) (PNIPAM) microgels. These microgels exhibit temperature-sensitive swelling for controlled drug release .

- Material Science : Used in latex paints where acetal groups remain inert during storage but hydrolyze during film formation, enabling post-polymerization crosslinking .

N-(2-Hydroxypropyl)methacrylamide (HPMA)

- Clinical Efficacy : HPMA-doxorubicin conjugates (PK1) demonstrated prolonged plasma half-life (93 h vs. 10–30 min for free doxorubicin) and reduced cardiotoxicity in Phase I trials. Tumor-specific drug release occurs via lysosomal enzyme cleavage .

- Biocompatibility : HPMA copolymers show minimal antibody formation in mice, making them suitable for repeated administration .

N-(2-Aminoethyl)methacrylamide (AEM·HCl)

N,N-Dimethylaminoethyl Methacrylate (DMAEMA)

Critical Analysis of Advantages and Limitations

This compound :

- Advantages: Combines synthetic versatility (aldehyde generation) with storage stability. Ideal for stimuli-responsive systems.

- Limitations: Requires acidic conditions for activation, restricting use in neutral or basic environments.

- HPMA: Advantages: Proven clinical safety and efficacy; excellent water solubility. Limitations: Limited functional groups for covalent modification compared to acetal-based systems.

- AEM·HCl: Advantages: Cationic nature enhances nanoparticle-cell interactions. Limitations: Potential cytotoxicity at high concentrations.

DMAEMA :

- Advantages: pH-responsive behavior useful for targeted delivery.

- Limitations: Allergenic properties necessitate stringent safety evaluations.

Activité Biologique

N-(2,2-Dimethoxyethyl)methacrylamide (CAS No. 95984-11-5) is a methacrylamide derivative characterized by its unique chemical structure, which includes two methoxy groups attached to a 2-ethyl chain. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : CHNO

- Molecular Weight : 173.21 g/mol

- Physical State : Typically appears as a colorless liquid.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 95984-11-5 |

Cytotoxicity and Cell Viability

This compound has been studied for its cytotoxic effects on various cell lines. The biological activity is often assessed using in vitro assays that measure cell viability and cytotoxicity.

- In Vitro Assays :

- Common assays include the MTT assay, which evaluates mitochondrial activity as an indicator of cell viability.

- Other assays such as the LDH release assay measure membrane integrity and cell death.

Table 2: Common In Vitro Assays for Cytotoxicity

| Assay Type | Purpose | Measurement Method |

|---|---|---|

| MTT Assay | Measures cell viability | Colorimetric assay based on mitochondrial activity |

| LDH Release Assay | Determines membrane integrity | Colorimetric measurement of LDH enzyme release |

| Apoptosis Detection | Identifies apoptotic cells | Flow cytometry with annexin V staining |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Induction of Apoptosis : Evidence suggests that certain methacrylamides can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some studies indicate that this compound can affect the distribution of cells across different phases of the cell cycle, potentially inhibiting proliferation.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor efficacy of this compound in human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 100 µM after 48 hours of treatment. The study utilized both MTT and colony-forming assays to confirm these findings.

Case Study 2: Biocompatibility in Hydrogel Applications

Research has also focused on the use of this compound in the development of hydrogels for biomedical applications. These studies highlighted its non-cytotoxic properties when incorporated into polymer matrices designed for drug delivery systems, indicating its potential for use in tissue engineering.

Safety and Toxicity

While this compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies have indicated low acute toxicity levels; however, comprehensive long-term studies are necessary to fully understand its safety profile.

Table 3: Toxicity Overview

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Toxicity | Long-term effects not fully studied |

Q & A

Q. What are the established synthesis protocols for N-(2,2-Dimethoxyethyl)methacrylamide, and how is purity validated?

this compound (DMAEAm) is synthesized via a two-step reaction involving methacryloyl chloride and 2,2-dimethoxyethylamine under inert conditions. Key steps include controlled addition to minimize side reactions (e.g., hydrolysis of methacryloyl chloride) and purification via vacuum distillation or column chromatography. Purity is validated using (e.g., disappearance of amine protons at δ 2.5–3.0 ppm) and HPLC with UV detection (≥99% purity). Residual solvents are quantified via gas chromatography .

Q. What physicochemical properties are critical for handling DMAEAm in polymer chemistry applications?

- Molecular Weight : 173.21 g/mol (CHNO) .

- Density : 0.922 g/cm at 20°C, influencing solvent compatibility in copolymerization .

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water, requiring careful solvent selection for homogeneous reaction conditions .

- Stability : Light- and oxygen-sensitive; storage under nitrogen at 4°C is recommended to prevent premature polymerization .

Advanced Research Questions

Q. How does DMAEAm’s structure influence its role in stimuli-responsive copolymer design?

DMAEAm’s dimethoxyethyl group enables hydrogen bonding with hydrophilic polymers (e.g., poly(ethylene glycol)) while the methacrylamide backbone facilitates radical polymerization. This duality allows precise tuning of thermoresponsive behavior in copolymers. For example, copolymers with OEGMA500 exhibit lower critical solution temperature (LCST) shifts of 5–10°C depending on DMAEAm content (5–20 mol%), as confirmed by turbidimetry and dynamic light scattering .

Q. What analytical techniques resolve contradictions in DMAEAm’s reactivity data during copolymerization?

Discrepancies in reactivity ratios (e.g., for DMAEAm vs. for acrylic acid) arise from solvent polarity and initiator choice. Controlled studies using kinetic analysis and SEC-MALS reveal:

- In DMSO, DMAEAM’s reactivity () exceeds acrylic acid () due to stabilized propagating radicals.

- In water, electrostatic repression of ionizable comonomers reduces DMAEAm’s incorporation efficiency by 30% .

Q. How do molecular interactions in DMAEAm-containing crystals inform conformational stability?

Single-crystal X-ray diffraction of DMAEAm derivatives (e.g., N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide) reveals:

- Z-conformation : The C=C bond adopts a cis configuration (torsion angle = 4°), stabilized by intramolecular hydrogen bonds (N–H···O, 2.8–3.1 Å).

- Packing : Parallel alignment of dimethoxyethyl chains enhances lattice stability (vdW interactions) but reduces solubility in nonpolar media .

Methodological Guidance

Q. How to optimize RAFT polymerization using DMAEAm for controlled molecular weight distributions?

- Chain Transfer Agent (CTA) : Use trithiocarbonate-based CTAs (e.g., CPADB) at a [monomer]/[CTA] ratio of 200:1.

- Kinetic Control : Maintain reaction temperature at 70°C with AIBN initiator (0.1 mol% relative to monomer).

- Characterization : SEC with triple detection (RI, UV, LS) confirms dispersity () < 1.2 and = 15–50 kDa .

Q. What strategies mitigate DMAEAm’s hydrolytic instability in aqueous formulations?

- pH Control : Buffered solutions (pH 6–7) reduce hydrolysis of the dimethoxyethyl group.

- Lyophilization : Post-polymerization lyophilization retains >95% monomer integrity compared to solvent casting .

Data Contradictions & Resolution

Q. Why do solubility values for DMAEAm vary across literature sources?

Discrepancies arise from differing experimental conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.